molecular formula C9H14O B13972789 3-Butylcyclopent-2-en-1-one CAS No. 53253-06-8

3-Butylcyclopent-2-en-1-one

Cat. No.: B13972789
CAS No.: 53253-06-8
M. Wt: 138.21 g/mol
InChI Key: WQPQJIDEKQUWIZ-UHFFFAOYSA-N
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Description

3-Butylcyclopent-2-en-1-one: is an organic compound characterized by a cyclopentene ring substituted with a butyl group at the third position and a ketone functional group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl-substituted cyclopentadiene with an oxidizing agent to introduce the ketone functionality. The reaction conditions often include the use of solvents such as ethanol or anhydrous conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions tailored to industrial processes ensures the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Butylcyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Butylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Butylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The butyl group may interact with hydrophobic pockets within proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 3-Butylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct hydrophobic and steric properties. These features make it a valuable compound for studying structure-activity relationships and for applications requiring specific molecular interactions .

Properties

IUPAC Name

3-butylcyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-8-5-6-9(10)7-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPQJIDEKQUWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498450
Record name 3-Butylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53253-06-8
Record name 3-Butylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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